molecular formula C10H21O5Si2 B14516011 CID 78065315

CID 78065315

Katalognummer: B14516011
Molekulargewicht: 277.44 g/mol
InChI-Schlüssel: QUDWHOSQJRXOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78065315” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065315 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure they meet the required specifications.

    Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and pH, to facilitate the desired chemical transformation.

    Intermediate Formation: During the reaction, intermediate compounds may form, which are then further reacted to produce the final compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: The reaction is carried out in large batches, with careful monitoring of reaction parameters to ensure consistency.

    Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

    Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction conditions in real-time, ensuring optimal production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78065315 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct properties.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially altering its reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

    Solvents: Solvents like ethanol, methanol, or dichloromethane are often used to dissolve the reactants and provide a medium for the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 78065315 has a wide range of scientific research applications, including:

    Biology: In biological research, this compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its ability to modulate biological pathways and treat diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of CID 78065315 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Eigenschaften

Molekularformel

C10H21O5Si2

Molekulargewicht

277.44 g/mol

InChI

InChI=1S/C10H21O5Si2/c1-4-12-17(13-5-2,14-6-3)9-7-8-10(11)15-16/h4-9H2,1-3H3

InChI-Schlüssel

QUDWHOSQJRXOML-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCC(=O)O[Si])(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.